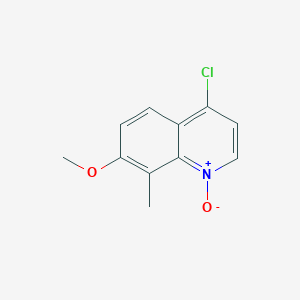
piperidin-4-one O-methyl oxime
Übersicht
Beschreibung
piperidin-4-one O-methyl oxime is a heterocyclic organic compound that belongs to the piperidine family. This compound is characterized by a six-membered ring containing one nitrogen atom and an oxime functional group. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
piperidin-4-one O-methyl oxime can be synthesized through various methods. One common approach involves the reaction of piperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired oxime derivative .
Industrial Production Methods
In an industrial setting, the synthesis of piperidin-4-one O-methyl-oxime may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
piperidin-4-one O-methyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the oxime group under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Piperidin-4-one amine derivatives.
Substitution: Various substituted piperidin-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
piperidin-4-one O-methyl oxime has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
this compound derivatives exhibit antimicrobial, antifungal, and anticancer activities.Industry: It is utilized in the development of corrosion inhibitors and as a building block for advanced materials
Wirkmechanismus
The mechanism of action of piperidin-4-one O-methyl-oxime involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidin-4-one oxime: Lacks the methyl group on the oxime.
2,6-Diphenylpiperidin-4-one oxime: Contains phenyl groups at positions 2 and 6.
3,3-Dimethylpiperidin-4-one oxime: Has methyl groups at position 3.
Uniqueness
piperidin-4-one O-methyl oxime is unique due to its specific structural features, such as the presence of a methyl group on the oxime. This structural modification can influence its reactivity and biological activity, making it distinct from other piperidin-4-one derivatives .
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
N-methoxypiperidin-4-imine |
InChI |
InChI=1S/C6H12N2O/c1-9-8-6-2-4-7-5-3-6/h7H,2-5H2,1H3 |
InChI-Schlüssel |
GRXVKHFAPSGQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C1CCNCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxamide](/img/structure/B8558545.png)
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8558557.png)


